The molecular structure of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be predicted based on the structures of related compounds like (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one [] and 1-{[(2,3-Dihydro-1H-inden-2-yl)oxy]methyl}quinazoline-2,4(1H,3H)-dione []. Techniques like X-ray crystallography, NMR spectroscopy, and computational modelling can be employed to elucidate its structural features.
The reactivity of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate can be explored by drawing parallels with the reactions undergone by similar compounds like Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate []. Reactions such as hydrolysis, oxidation, and nucleophilic substitutions could be investigated.
The mechanism of action for "7-methyl-2,3-dihydro-1H-inden-4-yl acetate" is not detailed in the provided papers, as the compound itself is not the subject of study. However, the papers do provide information on the synthesis and potential biological activities of structurally related compounds. For instance, the methylation of dihydroquercetin acetates leads to the formation of various methylated products, which could have different biological properties compared to the parent compound1. Similarly, the novel triazole hybrids synthesized in the second paper were evaluated for their antitubercular activity, indicating that chemical modifications can result in compounds with specific biological targets, such as Mycobacterium tuberculosis2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: